N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide
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Overview
Description
N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}-4-(tricyclo[3311~3,7~]dec-1-yl)benzamide is a complex organic compound that features a unique structure combining a pyridine ring, a tricyclodecane moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide typically involves multiple steps:
Formation of the Pyridine Derivative: Starting with 3-methylpyridine, the compound undergoes a series of reactions including addition, oximization, and esterification to form the desired pyridine derivative.
Introduction of the Tricyclodecane Moiety: The tricyclodecane structure is introduced through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Coupling with Benzamide: The final step involves coupling the pyridine-tricyclodecane intermediate with a benzamide derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide can undergo various types of chemical reactions:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the design of novel materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-amine hydrochloride: Similar in structure but with different functional groups, leading to distinct chemical properties.
Pyrrolidine derivatives: These compounds share the pyridine ring but differ in their additional substituents and overall structure.
Indole derivatives: While structurally different, these compounds can have similar biological activities and applications.
Uniqueness
N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide is unique due to its combination of a pyridine ring, a tricyclodecane moiety, and a benzamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C28H35N3O2 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-(1-adamantyl)-N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)butan-2-yl]benzamide |
InChI |
InChI=1S/C28H35N3O2/c1-18(2)25(27(33)30-17-19-4-3-9-29-16-19)31-26(32)23-5-7-24(8-6-23)28-13-20-10-21(14-28)12-22(11-20)15-28/h3-9,16,18,20-22,25H,10-15,17H2,1-2H3,(H,30,33)(H,31,32) |
InChI Key |
BBYIYPJGMLDLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CN=CC=C1)NC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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